molecular formula C17H10O B8381670 Bis(4-ethynylphenyl)methanone

Bis(4-ethynylphenyl)methanone

Cat. No.: B8381670
M. Wt: 230.26 g/mol
InChI Key: FGMXODQMIWSMQD-UHFFFAOYSA-N
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Description

Bis(4-ethynylphenyl)methanone is a diarylketone derivative characterized by two ethynyl-substituted phenyl groups attached to a central carbonyl group. The ethynyl (-C≡CH) substituents confer unique electronic and steric properties, enabling applications in organic electronics, catalysis, and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in structurally similar compounds like (4-ethynylphenyl)(phenyl)methanone, which is synthesized via deprotection of trimethylsilyl-protected alkynes under basic conditions . The compound’s rigid, conjugated structure enhances thermal stability and optoelectronic performance, making it valuable in advanced material design.

Properties

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

bis(4-ethynylphenyl)methanone

InChI

InChI=1S/C17H10O/c1-3-13-5-9-15(10-6-13)17(18)16-11-7-14(4-2)8-12-16/h1-2,5-12H

InChI Key

FGMXODQMIWSMQD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thermal Stability

Bis(4-ethynylphenyl)methanone exhibits superior thermal stability compared to compounds with bulkier or hydrogen-bonding substituents. For instance:

  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks that destabilize at lower temperatures .
  • Carbazole-dendronized emitters (CDE1 and CDE2), which share a bis(phenylmethanone) core, show decomposition temperatures (Td) of 471°C and 507°C, attributed to their dendritic tert-butyl groups and rigid acridine units .

Table 1: Thermal Stability of Selected Diarylmethanones

Compound Decomposition Temperature (°C) Key Structural Features
This compound Not reported Ethynyl groups, conjugated system
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Hydrogen-bonded tetrazole units
CDE1 471 Carbazole dendrons, tert-butyl
Electronic and Steric Properties
  • Fluorinated Derivatives: Bis(4-fluorophenyl)methanone’s fluorine substituents increase electronegativity, enhancing oxidative stability but reducing solubility in polar solvents .
  • Thiophene-Linked Analogs: Compounds like 1,1'-(2,5-thiophenediyl)bis[1-(2-benzofuranyl)methanone] exhibit extended π-conjugation, improving charge transport in organic electronics .
  • Steric Hindrance: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone show reduced reactivity due to indole’s bulky 2- and 3-positions . In contrast, this compound’s linear ethynyl groups minimize steric hindrance, favoring planar molecular geometries.

Table 3: Substituent Effects on Key Properties

Compound Type Substituent Electronic Effect Solubility
This compound Ethynyl (-C≡CH) Electron-withdrawing Moderate in THF, DCM
Bis(4-fluorophenyl)methanone Fluorine (-F) Strongly electron-withdrawing Low in polar solvents
CDE1/CDE2 Carbazole dendrons Electron-rich High in toluene, chlorobenzene

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